1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol
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Overview
Description
“1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol” is a chemical compound with the CAS Number: 61077-69-8 . It has a molecular weight of 218.37 . The IUPAC name for this compound is 1-phenyl-4-(trimethylsilyl)-3-butyn-2-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3 . The canonical SMILES representation is CSi©C#CC(CC1=CC=CC=C1)O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.37 g/mol . It is a liquid at room temperature . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 3 . The topological polar surface area is 20.2 Ų .
Scientific Research Applications
Hydroalumination Reactions : Phenyl 1-(trimethylsilyl)propadienyl sulfide, closely related to 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol, is used in hydroalumination reactions with diisobutylaluminum hydride (DIBAH) or lithium butyl(diisobutyl)aluminum hydride (BL-DIBAH). The resulting adducts are trapped with carbonyl compounds, leading to the formation of 1,3-dienes and 3-buten-1-ols (Tanaka, Kanemasa, & Tsuge, 1990).
Synthesis of α-Methylenebutyrolactones : A method involving 3-Trimethylsilyl-3-buten-1-ols, closely related to the target compound, is used for the synthesis of α-methylenebutyrolactones. This process involves the ring opening of epoxides with α-trimethylsilvinylmagnesium bromide (Matsuda, 1978).
Synthesis of Linear Pi-conjugated Oligoenynes and Oligoenediynes : Efficient synthesis methods have been developed for a variety of 1-iodo-4-(trimethylsilyl)but-1-en-3-yne derivatives, which are used as building blocks in the synthesis of trans- and cis-oligoenynes (Takayama et al., 2003).
Preparation of (Z)-4-(Trimethylsilyl)-3-Buten-1-ol : The preparation of (Z)-4-(Trimethylsilyl)-3-Buten-1-ol, which involves the intermediate 4-(trimethylsilyl)-3-butyn-1-ol, is significant in metal-catalyzed reactions and silylation processes (Overman, Brown, & Mccann, 2003).
Asymmetric Reduction in Biocatalysis : The compound has been used in the efficient synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate for preparing a 5-lipoxygenase inhibitor. This involves asymmetric reduction with immobilized Candida parapsilosis cells (Zhang, Lou, Zong, & Wu, 2008).
Catalytic Hydrosilylation : Catalytic hydrosilylation of 1,4-bis(trimethylsilyl)-1-buten-3-ynes using late transition metal hydrides as catalyst precursors has been explored, demonstrating the compound's role in producing various regio- and stereoisomers (Maruyama, Yoshiuchi, & Ozawa, 2000).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-phenyl-4-trimethylsilylbut-3-yn-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-15(2,3)10-9-13(14)11-12-7-5-4-6-8-12/h4-8,13-14H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSGOYLLGQWALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(CC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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